2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol
Description
Historical Context and Development
The synthesis of nitroaromatic compounds dates to the 19th century, with early work on nitration reactions and aromatic substitution mechanisms laying the groundwork for modern applications. The specific development of 2-(methylamino)-1-(4-nitrophenyl)ethan-1-ol emerged alongside advancements in aminophenol and nitrobenzene chemistry during the mid-20th century. Early methodologies focused on nucleophilic substitution reactions, where 4-nitrophenyl precursors were functionalized with ethanolamine derivatives under basic conditions.
A pivotal shift occurred in the 1970s with the introduction of catalytic hydrogenation techniques, enabling efficient reduction of nitro groups to amines while preserving adjacent functional groups. This allowed for the selective synthesis of methylamino-ethanol derivatives from nitro intermediates. For example, the hydrogenation of 1-(4-nitrophenyl)ethanone derivatives in the presence of palladium catalysts became a standard approach for generating aminophenyl ethanol structures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| CAS Registry Number | 18076-17-0 |
| Density | 1.32 g/cm³ (estimated) |
| Boiling Point | 380°C (decomposes) |
The compound’s structural analogs, such as 1-[4-(methylamino)-3-nitrophenyl]ethan-1-one, were synthesized as early as the 1940s through Friedel-Crafts acylation and subsequent nitration. These efforts highlighted the challenges of regioselectivity in nitrophenyl systems, driving innovations in directing group strategies and catalytic systems.
Significance in Organic and Medicinal Chemistry
In organic synthesis, this compound serves as a multifunctional intermediate. The nitro group acts as a strong electron-withdrawing group, facilitating electrophilic aromatic substitution reactions, while the ethanol and methylamino side chains enable nucleophilic modifications such as alkylation or acylation. This dual reactivity is exploited in the synthesis of heterocycles, including quinolinones and tetrazole derivatives, which are prevalent in bioactive molecules.
In medicinal chemistry, the compound’s nitro group is often reduced to an amine, yielding precursors for antipsychotic and anticancer agents. For instance, derivatives of 2-(methylamino)-1-(4-aminophenyl)ethan-1-ol have been investigated as inhibitors of cyclophilin B, a target in immunomodulatory therapy. The ethanol moiety enhances water solubility, addressing pharmacokinetic challenges common to aromatic amines.
Recent studies have leveraged its scaffold to develop radiopharmaceuticals, where the nitro group is replaced with fluorine-18 via nucleophilic aromatic substitution for positron emission tomography (PET) imaging. Additionally, its role in metal-organic frameworks (MOFs) has been explored, utilizing the nitro and amino groups to coordinate transition metals for catalytic applications.
Current Research Landscape and Trends
Modern research emphasizes sustainable synthesis routes. A 2025 study demonstrated the use of ruthenium-SNS₂ catalysts to achieve 85% yield in the reductive amination of 4-nitroacetophenone derivatives, minimizing waste compared to traditional stoichiometric methods. Photocatalytic approaches are also gaining traction; visible-light-mediated nitration of phenyl ethanolamines has enabled regioselective functionalization without harsh acids.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Citation |
|---|---|---|---|
| Catalytic Hydrogenation | 92 | H₂ (1 atm), Pd/C, MeOH | |
| Ru-SNS₂ Reductive Amination | 85 | 140°C, KOH, 24 h | |
| Microwave-Assisted Nitration | 78 | HNO₃, H₂SO₄, 100°C, 1 h |
In materials science, the compound’s nitro group has been utilized to design photo-responsive polymers. For example, incorporation into polyurethane matrices results in materials with tunable mechanical properties under UV exposure. Furthermore, its derivatives are being investigated as corrosion inhibitors for steel alloys, leveraging the electron-deficient aromatic ring to adsorb onto metal surfaces.
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,9-10,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRPAZWXXRIRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61192-64-1 | |
| Record name | 2-METHYLAMINO-1-(4-NITRO-PHENYL)-ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol typically involves the reaction of 4-nitrobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 4-nitrobenzaldehyde using methylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent such as ethanol or methanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Reduction: 2-(Methylamino)-1-(4-aminophenyl)ethanol.
Oxidation: 2-(Methylamino)-1-(4-nitrophenyl)acetone.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 2-(methylamino)-1-(4-nitrophenyl)ethan-1-ol exhibit notable antimicrobial properties. A study highlighted the synthesis of related compounds, revealing moderate antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents .
2. Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of drugs targeting digestive ulcers, such as Ranitidine. The synthesis process involves several steps that enhance yield and reduce environmental impact compared to traditional methods .
3. Potential in Cancer Treatment
Some studies have explored the application of this compound in cancer therapeutics. The compound's structure allows it to interact with biological targets, potentially leading to the development of novel anticancer drugs. Its derivatives have shown promise in inhibiting tumor growth in preliminary assays .
Material Science Applications
1. Nonlinear Optical Materials
The compound is also investigated for its nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. Research has shown that compounds with similar structures can be used to fabricate materials that manipulate light, making them suitable for laser technology and telecommunications .
2. Electrochemical Sensors
this compound has been studied for its potential use in electrochemical sensors. Its ability to undergo redox reactions makes it a candidate for developing sensitive detection methods for various analytes, including environmental pollutants and biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, the compound may undergo reduction to form an amino derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the parent compound increases polarity and may enhance antimicrobial properties compared to electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) .
- Amine Substituents: Ethylamino (-NHCH₂CH₃) analogs exhibit lower molecular weights and altered solubility profiles compared to methylamino derivatives .
- Hybrid Structures : Incorporation of heterocycles (e.g., pyridinyl in ) introduces additional coordination sites for catalytic or medicinal applications.
Biological Activity
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article presents a detailed examination of its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₉H₁₂N₂O₃
- CAS Number: 2817718
The presence of a nitrophenyl group is significant as it often correlates with various biological activities, including antimicrobial and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrophenylacetaldehyde with methylamine under controlled conditions. The reaction can be optimized using various solvents and temperatures to enhance yield and purity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of related compounds. The presence of the nitro group in the phenyl ring is known to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| 4-Aminoantipyrine Derivatives | 0.001 | S. aureus, E. faecalis |
| 2-Nitrophenylamino Compounds | 0.005 | P. aeruginosa, K. pneumoniae |
Note: MIC values for this compound are yet to be determined in specific studies.
Anti-inflammatory Activity
Compounds with similar structures have shown promising anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The ability to selectively inhibit COX-2 while sparing COX-1 is crucial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study:
In a study examining various derivatives, compounds structurally related to this compound demonstrated significant reductions in inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Antibacterial Mechanism: The nitro group may facilitate the formation of reactive oxygen species (ROS), leading to bacterial cell death.
Toxicity and Safety Profile
While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies indicate that derivatives with similar structures exhibit low toxicity profiles at therapeutic doses; however, further investigations are necessary to establish safety parameters for human use.
Q & A
What are the key molecular characteristics and physicochemical properties of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-ol?
Level: Basic
Answer:
The compound has a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 196.20 g/mol . It is a solid at room temperature and requires storage in a dark, inert atmosphere (e.g., under nitrogen or argon) to prevent degradation . Key functional groups include a nitro group (electron-withdrawing), a methylamino group, and a hydroxyl group, which influence its reactivity. Stability under varying pH and temperature conditions has not been fully characterized, necessitating empirical validation for specific experimental setups .
How can researchers optimize the synthesis of this compound to improve yield and scalability?
Level: Advanced
Answer:
A scalable green synthesis route involves the nucleophilic addition of methyl-substituted azaarenes (e.g., 2,6-dimethylpyridine) to 4-nitrobenzaldehyde under solvent-free conditions, avoiding noble metal catalysts . Key optimizations include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst-free conditions : Reducing purification complexity.
- Large-scale compatibility : Demonstrated yields of ~70% for multi-gram batches .
Mechanistic studies suggest intermediates (e.g., enamine adducts) form via radical pathways, which can be monitored via in situ NMR or HPLC .
What environmental factors influence the stability and reactivity of this compound, and how should they be controlled during experiments?
Level: Basic
Answer:
Critical factors include:
- pH : Protonation of the amino group may alter solubility and reactivity. Buffered systems (pH 6–8) are recommended for aqueous studies .
- Light sensitivity : The nitro group necessitates UV-protected storage to prevent photodegradation .
- Temperature : Thermal decomposition above 150°C requires DSC/TGA analysis for process design .
- Oxidative/reductive environments : The nitro group is reducible (e.g., via NaBH₄), while the hydroxyl group may oxidize to ketones under strong oxidants .
What methodologies are recommended for investigating the biological activity of this compound in anticancer research?
Level: Advanced
Answer:
Proposed strategies include:
- In vitro cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Mechanistic studies :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or reductases via fluorometric assays.
- Apoptosis markers : Measure caspase-3/7 activation via luminescence.
- In vivo models : Xenograft studies in murine models, with pharmacokinetic profiling (e.g., HPLC-MS for bioavailability) .
Contradictions in bioactivity data should be resolved by standardizing cell culture conditions and validating metabolite stability .
How can spectroscopic techniques be applied to characterize and confirm the structure of this compound?
Level: Basic
Answer:
- NMR :
- ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 4.5–5.0 ppm (CH-OH), and δ 2.5–3.0 ppm (N-CH₃) .
- ¹³C NMR : Nitro group carbons at ~150 ppm, hydroxyl-bearing carbon at ~70 ppm .
- IR : Stretches at ~3350 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=C aromatic), and ~1520 cm⁻¹ (NO₂ asymmetric) .
- MS : ESI-MS positive mode shows [M+H]⁺ at m/z 197.1, with fragmentation patterns confirming the nitro and amino groups .
What strategies are effective in resolving contradictions in experimental data related to the compound's reactivity or biological effects?
Level: Advanced
Answer:
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and biological assay protocols .
- Isolation of intermediates : Use preparative HPLC or column chromatography to identify side products (e.g., nitroso derivatives) .
- Computational modeling : DFT studies to predict reaction pathways (e.g., nitro reduction barriers) or docking simulations for receptor interactions .
- Cross-validation : Compare results across orthogonal methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
